molecular formula C21H39N7O12 B1217042 链霉素 CAS No. 57-92-1

链霉素

货号: B1217042
CAS 编号: 57-92-1
分子量: 581.6 g/mol
InChI 键: UCSJYZPVAKXKNQ-HZYVHMACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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科学研究应用

链霉素在科学研究中具有广泛的应用 :

    医学: 链霉素用于治疗结核病、鼠疫、土拉菌病和其他细菌感染。它通常与其他抗生素一起使用,以防止耐药性。

    生物学: 链霉素在分子生物学中用于抑制细菌蛋白质合成,使其成为研究细菌核糖体和蛋白质合成的宝贵工具。

    农业: 链霉素用于控制植物细菌病害,例如苹果和梨树的火疫病。

    工业: 链霉素在发酵工业中用于防止发酵过程中的细菌污染。

作用机制

链霉素通过与细菌核糖体的30S亚基结合发挥作用 。这种结合干扰了核糖体合成蛋白质的能力,导致产生错误的蛋白质,最终导致细菌死亡。链霉素的分子靶点包括核糖体 RNA 和 30S 亚基内的特定蛋白质。

安全和危害

Streptomycin may cause severe nerve problems. The risk is higher if you have kidney problems. Other severe problems like eyesight problems, trouble keeping your balance, certain brain problems, and hearing problems (like long-lasting hearing loss) may also happen .

未来方向

Streptomycin is one of the most versatile genera for biotechnological applications, widely employed as a platform in the production of drugs . The importance of bactericidal drugs (which kill bacteria) versus bacteriostatic drugs (which inhibit the growth of bacteria) in the treatment of infections has been debated for many years .

生化分析

Biochemical Properties

Streptomycin plays a crucial role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the 30S ribosomal subunit, specifically binding to the 16S rRNA. This binding interferes with the initiation complex formation and causes misreading of mRNA, leading to the production of nonfunctional or toxic peptides . Streptomycin also interacts with various enzymes and proteins involved in bacterial metabolism, disrupting their normal functions and leading to bacterial cell death .

Cellular Effects

Streptomycin affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to cell death . In eukaryotic cells, streptomycin can cause mitochondrial dysfunction due to its similarity to bacterial ribosomes . This can result in impaired cellular respiration and energy production. Streptomycin also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting protein synthesis .

Molecular Mechanism

The molecular mechanism of streptomycin involves its binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the binding of formyl-methionyl-tRNA to the ribosome, causing misreading of the genetic code and inhibition of protein synthesis . Streptomycin’s binding to the ribosome is irreversible, leading to the production of faulty proteins and ultimately bacterial cell death . Additionally, streptomycin can disrupt the integrity of the bacterial cell membrane, further contributing to its bactericidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of streptomycin can change over time. Streptomycin is relatively stable between pH 3 and 7 and can degrade at extreme pH levels . Long-term exposure to streptomycin can lead to the development of resistant bacterial strains, reducing its effectiveness . In in vitro studies, streptomycin has been shown to cause long-term effects on cellular function, including mitochondrial dysfunction and impaired protein synthesis .

Dosage Effects in Animal Models

The effects of streptomycin vary with different dosages in animal models. At low doses, streptomycin effectively inhibits bacterial growth without causing significant toxicity . At high doses, streptomycin can cause toxic effects, including nephrotoxicity and ototoxicity . In animal studies, streptomycin has been shown to cause dose-dependent changes in gut microbiota composition and metabolic function . High doses of streptomycin can also lead to adverse effects on renal function and hearing .

Metabolic Pathways

Streptomycin is involved in various metabolic pathways in bacteria. It is primarily metabolized by bacterial enzymes, leading to the production of inactive metabolites . Streptomycin can also affect metabolic flux and metabolite levels by inhibiting protein synthesis and disrupting normal cellular functions . In eukaryotic cells, streptomycin can interfere with mitochondrial metabolism, leading to impaired energy production and cellular respiration .

Transport and Distribution

Streptomycin is transported and distributed within cells and tissues through various mechanisms. It is poorly absorbed orally and is usually administered via intramuscular or intravenous injection . Once in the bloodstream, streptomycin is distributed to various body tissues, including the kidneys, liver, and lungs . It can cross the blood-brain barrier only in the presence of inflamed meninges . Streptomycin is primarily excreted unchanged in the urine, with small amounts excreted in bile, saliva, sweat, and tears .

Subcellular Localization

Streptomycin’s subcellular localization is primarily within the cytoplasm, where it binds to bacterial ribosomes . In eukaryotic cells, streptomycin can localize to mitochondria due to the similarity between mitochondrial and bacterial ribosomes . This localization can lead to mitochondrial dysfunction and impaired cellular respiration . Streptomycin does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

链霉素主要通过涉及链霉菌的发酵过程生产。 生产过程包括以下步骤 :

    接种物的生产: 将孢子转移到孢子形成培养基中,以提供足够的孢子形成生长,从而启动菌丝体接种物的液体培养物的积累。

    发酵: 将接种物送入含有营养培养基(例如,葡萄糖、大豆粉、氯化钠)的生产发酵罐中,在受控条件(pH 7.3-7.5)下进行。

    回收: 将发酵液酸化、过滤和中和。然后用丙酮沉淀链霉素,并溶解在甲醇中进行纯化。

化学反应分析

链霉素会经历各种化学反应,包括 :

    氧化: 链霉素可以被氧化形成二氢链霉素,其毒性降低。

    还原: 链霉素的还原可以导致形成具有不同生物活性的不同衍生物。

    取代: 链霉素可以进行取代反应,特别是在氨基上,形成各种类似物。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物是链霉素的衍生物,具有改变的生物学特性。

相似化合物的比较

链霉素属于氨基糖苷类抗生素,其中包括其他化合物,如庆大霉素、新霉素和卡那霉素 。与这些抗生素相比,链霉素具有独特的结构,包括链霉胺部分,这有助于其特定的结合特性和活性范围。虽然其他氨基糖苷类也靶向 30S 核糖体亚基,但链霉素对结核病和某些革兰氏阴性菌特别有效。

类似化合物

    庆大霉素: 用于治疗严重的细菌感染,特别是革兰氏阴性细菌引起的感染。

    新霉素: 通常用于皮肤感染的局部制剂。

    卡那霉素: 用于治疗各种细菌感染,包括对其他抗生素耐药的感染。

链霉素独特的特性和广泛的活性范围使其成为临床和研究环境中宝贵的抗生素。

属性

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSJYZPVAKXKNQ-HZYVHMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3810-74-0 (sulfate (2:3) salt)
Record name Streptomycin [INN:BAN]
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DSSTOX Substance ID

DTXSID4023597
Record name Streptomycin A
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Molecular Weight

581.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Streptomycin
Source Human Metabolome Database (HMDB)
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Boiling Point

872.9∓75.0°C at 760 mmHg
Record name Streptomycin
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Solubility

White to light gray or pale buff powder; faint amine-like odor; solubility in mg/mL at about 28 °C: water greater than 20; methanol 0.85; ethanol 0.30; isopropanol 0.01; petroleum ether 0.015; carbon tetrachloride 0.035; ether 0.035, Practically insoluble in chloroform. /Streptomycin sesquisulfate/, Soluble in water, Very soluble in water, 1.28e+01 g/L
Record name Streptomycin
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Record name Streptomycin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

There are 3 key phases of aminoglycoside entry into cells. The first “ionic binding phase” occurs when polycationic aminoglycosides bind electrostatically to negatively charged components of bacterial cell membranes including with lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acids and phospholipids within the cell membrane of Gram-positive bacteria. This binding results in displacement of divalent cations and increased membrane permeability, allowing for aminoglycoside entry. The second “energy-dependent phase I” of aminoglycoside entry into the cytoplasm relies on the proton-motive force and allows a limited amount of aminoglycoside access to its primary intracellular target - the bacterial 30S ribosome. This ultimately results in the mistranslation of proteins and disruption of the cytoplasmic membrane. Finally, in the “energy-dependent phase II” stage, concentration-dependent bacterial killing is observed. Aminoglycoside rapidly accumulates in the cell due to the damaged cytoplasmic membrane, and protein mistranslation and synthesis inhibition is amplified. Hence, aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modeling support this two-mechanism model. Inhibition of protein synthesis is a key component of aminoglycoside efficacy. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects including inhibition of translation, initiation, elongation, and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation. Mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above., The primary intracellular site of action of the aminoglycosides is the 30 S ribosomal subunit, which consists of 21 proteins and a single 16 S molecule of RNA. at least three of these proteins and perhaps the 16 S ribosomal RNA as well contribute to the streptomycin binding site, and alterations of these molecules markedly affect the binding and subsequent action of streptomycin. For example, a single amino acid substitution of asparagine for lysine at position 42 of one ribosomal protein (S12) prevents binding of the drug; the resultant mutant is totally resistant to streptomycin. Another mutant, in which glutamine is the amino acid at this position, is dependent on streptomycin., During protein synthesis, the ribosome selects aminoacyl-transfer RNAs with anticodons matching the messenger RNA codon present in the A site of the small ribosomal subunit. The aminoglycoside antibiotic streptomycin disrupts decoding by binding close to the site of codon recognition. Here we use X-ray crystallography to define the impact of streptomycin on the decoding site of the Thermus thermophilus 30S ribosomal subunit in complexes with cognate or near-cognate anticodon stem-loop analogues and messenger RNA. Our crystal structures display a significant local distortion of 16S ribosomal RNA induced by streptomycin, including the crucial bases A1492 and A1493 that participate directly in codon recognition. Consistent with kinetic data, we observe that streptomycin stabilizes the near-cognate anticodon stem-loop analogue complex, while destabilizing the cognate anticodon stem-loop analogue complex. These data reveal how streptomycin disrupts the recognition of cognate anticodon stem-loop analogues and yet improves recognition of a near-cognate anticodon stem-loop analogue., The antibiotic streptomycin is widely used in the treatment of microbial infections. The primary mechanism of action is inhibition of translation by binding to the ribosome, ... .Early in the study of this antibiotic, a mysterious streptomycin-induced potassium efflux preceding any decrease in viability was observed; it was speculated that this changed the electrochemical gradient such that streptomycin better accessed the cytoplasm. Here we use a high-throughput screen to search for compounds targeting the mechanosensitive channel of large conductance (MscL) and find dihydrostreptomycin among the 'hits'. Furthermore, we find that MscL is not only necessary for the previously described streptomycin-induced potassium efflux, but also directly increases MscL activity in electrophysiological studies. The data suggest that gating MscL is a novel mode of action of dihydrostreptomycin, and that MscL's large pore may provide a mechanism for cell entry., ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Streptomycin
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Color/Form

Hygroscopic powder

CAS No.

57-92-1
Record name Streptomycin
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Record name Streptomycin [INN:BAN]
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Record name Streptomycin A
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Record name Streptomycin
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Record name Streptomycin
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Melting Point

MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate; 3810-74-0/
Record name Streptomycin
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the primary mechanism of action of streptomycin?

A1: Streptomycin exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit, specifically to the 16S rRNA and the S12 protein. [, , , ] This interaction disrupts the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately bacterial death. [, , ]

Q2: Are all bacterial species equally susceptible to streptomycin?

A2: No. Research has shown that the therapeutic efficacy of streptomycin varies significantly among different gram-negative bacterial species. [] This difference is attributed to factors like the rate of emergence of resistant mutants and the bactericidal activity of streptomycin at different concentrations. [] For instance, streptomycin is effective against Haemophilus influenzae, Haemophilus pertussis, and Escherichia coli, but less so against Salmonella, Salmonella typhi, and Pseudomonas aeruginosa. []

Q3: How do streptomycin-resistant bacteria emerge?

A3: Resistance to streptomycin can arise through spontaneous mutations in bacterial cells, even in the absence of prior exposure to the antibiotic. [] These mutations often occur in genes encoding ribosomal proteins or rRNA, altering the binding site of streptomycin and reducing its efficacy. [, , ] The rate at which these resistant mutants emerge varies among bacterial species, influencing the clinical success of streptomycin therapy. []

Q4: Can streptomycin resistance be transferred between bacteria?

A4: Yes. Studies have shown that streptomycin resistance can be transferred between bacteria through transduction, a process where bacteriophages carry bacterial DNA, including resistance genes, from one bacterium to another. [] This transfer can contribute to the spread of resistance within bacterial populations.

Q5: What is the molecular formula and weight of streptomycin?

A5: Streptomycin has the molecular formula C21H39N7O12 and a molecular weight of 581.58 g/mol. [, , ]

Q6: Has the impact of streptomycin on protein synthesis been studied?

A7: Yes, extensive research has explored the effects of streptomycin on protein synthesis. Studies using streptomycin-dependent strains of Escherichia coli demonstrated that dihydrostreptomycin, a derivative of streptomycin, could stimulate phenylalanine incorporation into proteins in both whole cells and cell-free extracts. [] This effect was observed at specific antibiotic concentrations and was absent in extracts from cells grown with sufficient dihydrostreptomycin. [] These findings further support the role of streptomycin in influencing protein synthesis within bacterial cells.

Q7: Are there any known biomarkers for monitoring streptomycin treatment response?

A8: While research on specific biomarkers for monitoring streptomycin treatment response is ongoing, bacterial culture and sensitivity testing remain the gold standard for assessing treatment efficacy. [, ] These tests help determine the presence of viable bacteria and their susceptibility to streptomycin, guiding treatment decisions and monitoring for the emergence of resistance.

Q8: Can streptomycin be encapsulated in liposomes for drug delivery?

A9: Yes. Studies have explored the use of liposomes, both multilamellar and unilamellar, to encapsulate streptomycin for improved drug delivery. [] In experimental Mycobacterium avium complex infections in mice, liposome-encapsulated streptomycin showed enhanced chemotherapeutic efficacy compared to free streptomycin. [] This suggests that liposomal encapsulation might offer advantages in terms of drug delivery and efficacy.

Q9: What is the role of streptomycin 6-kinase in streptomycin-producing organisms?

A10: Streptomycin 6-kinase is an enzyme involved in the self-protection mechanism of streptomycin-producing organisms like Streptomyces griseus. [] This enzyme phosphorylates streptomycin, inactivating the antibiotic and preventing it from binding to the ribosomes of the producing organism. [] This self-protection mechanism ensures that the organism can synthesize streptomycin without succumbing to its toxic effects.

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